Protocatechualdehyde

Description

Also known as protocatechuic aldehyde, protocatechualdehyde is a naturally-occuring phenolic aldehyde that is found in barley, green cavendish bananas, grapevine leaves and root of the herb S. miltiorrhiza. This compound possesses antiproliferative and pro-apoptotic properties against human breast cancer cells and colorectal cancer cells by reducing the expression of pro-oncogenes β-catenin and cyclin D1.

3,4-Dihydroxybenzaldehyde has been reported in Salvia miltiorrhiza, Hymenochaete xerantica, and other organisms with data available.

found in wheat grains, wheat seedlings, & other plants; RN given refers to parent cpd; see also rancinamycins; structure

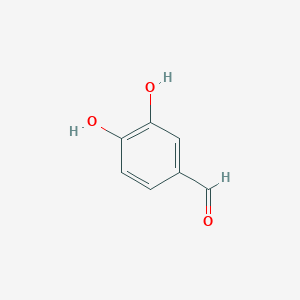

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGBGRVKPALMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074512 | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000116 [mmHg] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-85-5 | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocatechualdehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOCATECHUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PVP2HCH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Protocatechualdehyde: A Technical Guide to Natural Sources, Isolation, and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of protocatechualdehyde (PCA), a naturally occurring phenolic aldehyde compound with significant pharmacological interest. It details its primary natural sources, presents comprehensive protocols for its extraction and isolation, and explores its mechanisms of action through key signaling pathways.

Introduction to this compound

This compound (3,4-dihydroxybenzaldehyde) is a phenolic compound widely distributed in the plant kingdom.[1][2] It is recognized for a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6] As a primary metabolite of more complex polyphenols like anthocyanins and proanthocyanidins, PCA is a subject of growing interest in the fields of pharmacology and drug development.[1] Its therapeutic potential is linked to its ability to modulate critical cellular signaling pathways, making it a promising candidate for further investigation. One of the most prominent natural sources of this compound is the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1][5]

Natural Sources and Quantitative Data

This compound is found in a variety of fruits, vegetables, and medicinal herbs.[1][2] The concentration of PCA can vary significantly depending on the plant species, the specific part of the plant, and its stage of growth. The most frequently cited high-concentration source is Salvia miltiorrhiza.[1][5]

| Plant Source | Plant Part | PCA Content | Reference |

| Salvia miltiorrhiza (Danshen) | Root | 1.73 mg/g (dry weight) | [1] |

| Alpinia oxyphylla | Air-dried Kernels | 11.3 mg/kg | [1] |

| Alpinia oxyphylla | Fruit | 0.832 mg/kg (fresh weight) | [1] |

| Cynomorium songaricum Rupr. | --- | 0.952 µg/g (dry weight) | [1] |

Isolation and Purification Methodologies

The isolation of this compound from natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The specific protocol can be adapted based on the source material and desired purity.

General Experimental Workflow

The general procedure for isolating PCA from a plant matrix involves solvent extraction to create a crude extract, followed by one or more chromatographic steps to purify the target compound.

Detailed Experimental Protocol: One-Step Isolation from Salvia miltiorrhiza

This protocol details a highly efficient one-step purification of this compound from a crude water extract of Salvia miltiorrhiza using isocratic hydrogen bond adsorption chromatography.[7] This method achieves high purity and recovery.

1. Preparation of Crude Extract:

-

Prepare a crude aqueous extract of Salvia miltiorrhiza Bunge root.

-

Dissolve the lyophilized crude extract in the initial mobile phase to a concentration of 16 mg/mL.

2. Chromatographic System:

-

Column: Superose 12 HR 10/30 (cross-linked 12% agarose).[7]

-

Detection: UV at 280 nm.

-

Flow Rate: 0.9 mL/min.

-

Injection Volume: 0.5 mL.

3. Stepwise Isocratic Elution:

-

Equilibration: Before injection, equilibrate the column with two column volumes of the first mobile phase.

-

Step 1 (0–50 mL): Elute with a mobile phase of 5% ethanol (B145695) and 5% acetic acid in water. This step elutes 3,4-dihydroxyphenyllactic acid.[7]

-

Step 2 (50–100 mL): Switch to a mobile phase of 20% ethanol and 20% acetic acid in water. This compound is eluted during this step.[7]

-

Step 3 (100–200 mL): Switch to a mobile phase of 30% ethanol and 30% acetic acid in water to elute Salvianolic acid B.[7]

4. Fraction Collection and Analysis:

-

Collect fractions corresponding to the PCA peak detected at 280 nm.

-

Combine the pure fractions and remove the solvent under vacuum.

-

Confirm the purity of the isolated compound using analytical HPLC. A reversed-phase C18 column can be used for this purpose.[7]

5. Column Regeneration:

-

After each run, wash the column with two column volumes of 50% acetic acid to ensure reproducible performance.[7]

Isolation Performance Data

The following table summarizes the quantitative results achieved using the one-step protocol described above for isolating this compound from Salvia miltiorrhiza.

| Compound | Purity | Recovery | Reference |

| This compound | 99.4% | 90.7% | [7] |

| 3,4-dihydroxyphenyllactic acid | 97.3% | 88.1% | [7] |

| Salvianolic acid B | 90.4% | 50.3% | [7] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its antioxidant and anti-inflammatory activities are primarily attributed to its influence on the Nrf2 and NF-κB pathways, respectively.

Antioxidant Response via the Nrf2 Pathway

PCA is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][8] PCA promotes the nuclear translocation of Nrf2 by inhibiting its degradation, which is mediated by Glycogen Synthase Kinase 3 Beta (GSK3β).[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Anti-inflammatory Response via NF-κB Pathway Inhibition

PCA demonstrates significant anti-inflammatory activity by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2.[5] PCA has been shown to inhibit this cascade, thereby reducing the production of these inflammatory mediators.

References

- 1. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects of protocatechuic aldehyde through PLK2/p-GSK3β/Nrf2 signaling pathway in both in vivo and in vitro models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the therapeutic potential of this compound: pharmacological applications and mechanism insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation, oxidative stress, and apoptosis via suppression of endoplasmic reticulum stress through the GSK3β/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits receptor activator of nuclear factor kappa-B ligand-induced osteoclastogenesis and attenuates lipopolysaccharide-induced inflammatory osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Protocatechualdehyde: A Deep Dive into its Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protocatechualdehyde (PCA), a naturally occurring phenolic aldehyde found in various plants and herbs, has emerged as a promising candidate in oncology research. Exhibiting a range of anti-tumor activities, PCA exerts its effects through a multi-pronged approach, targeting key cellular processes involved in cancer progression. This technical guide provides an in-depth exploration of the molecular mechanisms of action of PCA in cancer cells, focusing on its influence on critical signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development of PCA as a potential therapeutic agent.

Introduction

The quest for novel, effective, and less toxic anti-cancer agents has led to the extensive investigation of natural compounds. This compound (3,4-dihydroxybenzaldehyde) has garnered significant attention for its demonstrated anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties across a spectrum of cancer cell lines. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the intricate molecular pathways through which PCA manifests its anti-cancer effects.

Core Mechanisms of Action

Modulation of Key Signaling Pathways

This compound has been shown to interfere with several critical signaling cascades that are often dysregulated in cancer, thereby inhibiting tumor growth and survival.

In breast cancer stem cells (BCSCs), PCA has been demonstrated to inhibit mammosphere formation and reduce the population of cancer stem cells characterized by CD44high/CD24low and ALDH1+ markers.[1] This is achieved through the downregulation of the Akt/Sox2 signaling pathway. PCA decreases the phosphorylation of Akt (pAkt), leading to a subsequent reduction in the expression of the transcription factor Sox2, a key regulator of stemness.[1][2][3]

Signaling Pathway Diagram: PCA Inhibition of Akt/Sox2 Pathway

Caption: PCA inhibits the phosphorylation of Akt, leading to the downregulation of Sox2 and suppression of cancer stem cell characteristics.

In breast cancer cells, PCA has been shown to suppress the expression of β-catenin and its downstream target, cyclin D1.[1] This effect is mediated through the GSK3β and NF-κB signaling pathways. PCA promotes the proteasomal degradation of β-catenin in a GSK3β-dependent manner.[1] Furthermore, PCA enhances the nuclear translocation of NF-κB, and blocking NF-κB activity reverses the PCA-induced downregulation of β-catenin.[1]

Signaling Pathway Diagram: PCA-mediated β-catenin Degradation

Caption: PCA promotes the degradation of β-catenin through the activation of GSK3β and nuclear translocation of NF-κB.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. In human colorectal carcinoma HT-29 cells, PCA treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins Bid and Bak. This results in the release of cytochrome c from the mitochondria and the subsequent activation of caspases-9, -3, -8, and -6, culminating in apoptotic cell death.

Logical Relationship Diagram: PCA-Induced Mitochondrial Apoptosis

Caption: PCA induces apoptosis by modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.

Cell Cycle Arrest

PCA has been observed to induce cell cycle arrest at different phases in various cancer cell types. In human colorectal cancer HT-29 cells, PCA treatment causes an accumulation of cells in the S-phase of the cell cycle. This S-phase arrest is associated with the downregulation of cyclin A and cyclin D1, and an increased expression of CDK2, mediated by p27KIP1. In murine melanoma B16-F10 cells, PCA induces G0/G1 phase arrest.

Inhibition of Metastasis and Angiogenesis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. PCA has demonstrated anti-metastatic potential by inhibiting cancer cell migration and invasion. In AGS human gastric adenocarcinoma cells, PCA inhibits the expression and activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in invasion.[4] This inhibition is mediated through the downregulation of the Ras/Akt/NF-κB signaling pathway.[4]

Signaling Pathway Diagram: PCA Inhibition of Metastasis

Caption: PCA inhibits metastasis by downregulating the Ras/Akt/NF-κB pathway, leading to reduced MMP-2 expression.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While some studies suggest that a related compound, protocatechuic acid, can induce angiogenesis, the direct effects of this compound on tumor-induced angiogenesis require further investigation. However, its ability to target signaling pathways like PI3K/Akt, which are also implicated in angiogenesis, suggests a potential anti-angiogenic role.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |

| A375 | Cutaneous Melanoma | ~80 | 72 | Cytotoxicity Assay | [5] |

| SK-MEL-28 | Cutaneous Melanoma | ~100 | 72 | Cytotoxicity Assay | [5] |

| MDA-MB-231 | Breast Cancer | >50 | 72 | WST Assay | [2] |

| MCF-7 | Breast Cancer | >50 | 72 | WST Assay | [2] |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Effect | Parameter Measured | Fold/Percentage Change | Reference |

| HT-29 | 50-200 | Induction of Apoptosis | Apoptotic cell population | Dose-dependent increase | |

| HT-29 | 100 | S-Phase Arrest | Percentage of cells in S-phase | Significant increase | |

| MCF-7 | 100 | Induction of Apoptosis | Early apoptotic cells | 1.9-fold increase | [1] |

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PCA-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow Diagram: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Treat cells with PCA for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells with PCA for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with PCA and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity through a variety of mechanisms, including the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. Its ability to target multiple facets of cancer cell biology makes it an attractive candidate for further pre-clinical and clinical investigation. Future research should focus on in vivo studies to validate its efficacy and safety, as well as on the development of drug delivery systems to enhance its bioavailability and therapeutic index. The detailed mechanistic insights and experimental protocols provided in this guide aim to facilitate and accelerate the translation of this promising natural compound into a novel anti-cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound Induced Breast Cancer Stem Cell Death via the Akt/Sox2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Protocatechualdehyde: A Multifaceted Therapeutic Agent for Modern Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protocatechualdehyde (PCA), a naturally occurring phenolic aldehyde found in a variety of plants and herbs, has emerged as a promising candidate for therapeutic development.[1][2][3][4] Possessing a simple chemical structure, PCA exhibits a remarkable spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[1][2][4][5][6] This technical guide provides a comprehensive overview of the current state of research on PCA, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this versatile molecule.

Introduction

This compound (3,4-dihydroxybenzaldehyde) is a phenolic compound widely distributed in the plant kingdom, with notable concentrations found in the roots of Salvia miltiorrhiza (Danshen), barley, and green cavendish bananas.[1][3][7] It is also a primary metabolite of more complex polyphenols like anthocyanins and proanthocyanidins.[4][5] The significant interest in PCA stems from its broad range of biological activities, which are attributed to its unique chemical structure featuring a catechol ring and an aldehyde group. This guide will delve into the core therapeutic areas where PCA has shown considerable promise.

Pharmacological Properties and Therapeutic Potential

PCA's therapeutic potential spans across several major disease categories, driven by its ability to modulate multiple cellular signaling pathways.

Antioxidant Activity

Oxidative stress is a key pathogenic factor in numerous diseases. PCA demonstrates robust antioxidant properties by directly scavenging free radicals and up-regulating endogenous antioxidant defense mechanisms.[1][2][4]

-

Direct Radical Scavenging: PCA can effectively neutralize various reactive oxygen species (ROS), including lipid peroxyl radicals.[2][8]

-

Enzyme Modulation: It has been shown to inhibit pro-oxidant enzymes like xanthine (B1682287) oxidase.[2][8]

-

Nrf2 Pathway Activation: A crucial mechanism of PCA's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[1][9]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. PCA exerts significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[1][2][10]

-

Inhibition of Pro-inflammatory Cytokines: PCA can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

-

COX-2 Inhibition: It inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[1][2]

-

NF-κB and MAPK Pathway Modulation: PCA can inhibit the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[11]

Anticancer Activity

PCA has demonstrated promising anticancer activity in various cancer cell lines, including breast, colorectal, and leukemia cells.[1][3][7][12] Its anticancer mechanisms are multifaceted and include:

-

Induction of Apoptosis: PCA can induce programmed cell death in cancer cells.[3][7]

-

Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[1][2]

-

Downregulation of Key Proteins: PCA has been shown to downregulate the expression of proteins crucial for cancer cell survival and proliferation, such as cyclin D1, β-catenin, and histone deacetylase 2 (HDAC2).[3][7]

Neuroprotective Effects

PCA has shown significant potential in the context of neurodegenerative diseases like Parkinson's disease and ischemic stroke.[9][13][14] Its neuroprotective effects are mediated through:

-

Protection against Oxidative Stress: By mitigating oxidative stress, PCA protects neurons from damage.[13][14]

-

Mitochondrial Protection: It helps maintain mitochondrial function and membrane potential in neuronal cells.[13][14]

-

Modulation of Neuroprotective Pathways: PCA can upregulate the expression of neuroprotective proteins like DJ-1 and activate signaling pathways such as the PLK2/p-GSK3β/Nrf2 pathway.[13][14] It also protects the blood-brain barrier.[15]

Cardiovascular Protection

PCA exhibits protective effects on the cardiovascular system.[1][6] It has been shown to:

-

Protect against Cardiac Hypertrophy: PCA can attenuate cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway.[6]

-

Ameliorate Ischemic Injury: It protects cardiomyocytes from ischemic injury by regulating the function of nuclear pyruvate (B1213749) kinase M2 (PKM2).[16]

-

Improve Endothelial Function: PCA can restore endothelial function in diabetic models by reducing oxidative stress.[17]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | MTT Assay | ~100 | [12] |

| MDA-MB-231 | Breast Cancer | WST Assay | ≥50 | [18] |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [3] |

| SW480 | Colorectal Cancer | Not Specified | Not Specified | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage | Route of Administration | Key Findings | Reference |

| Rats | 6-OHDA-induced Parkinson's Disease | 40 mg/kg | Not Specified | Significantly decreased apomorphine-induced rotations. | [13] |

| Mice | MPTP-induced Parkinson's Disease | Not Specified | Pre-treatment | Prevented the loss of TH-positive dopaminergic neurons. | [13] |

| Rats | Isoproterenol-induced Cardiac Hypertrophy | 10-100 mg/kg/day | Intragastric | Ameliorated cardiac hypertrophy. | [6] |

| Rats | Streptozotocin-induced Diabetes | 25 mg/kg/day | Gavage | Ameliorated impairment of endothelium-dependent relaxation. | [17] |

| Rats | Isoprenaline-induced Myocardial Injury | 20 and 40 mg/kg | Oral | Normalized leakage of CK-MB and LDH. | [16] |

| Rats | Middle Cerebral Artery Occlusion/Reperfusion | 10 and 20 mg/kg | Pre-treatment | Reduced neurological deficit score and brain infarct volume. | [15] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of PCA on the proliferation and viability of cancer cells.

-

Methodology (MTT Assay):

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PCA (e.g., 0-150 µM) for a specified period (e.g., 24, 48 hours).[12]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

-

Methodology (WST Assay):

In Vivo Animal Models

-

Objective: To evaluate the neuroprotective effects of PCA in animal models of Parkinson's disease.

-

6-OHDA-induced Rat Model:

-

Unilaterally inject 6-hydroxydopamine (6-OHDA) into the striatum or medial forebrain bundle of rats to induce dopaminergic neurodegeneration.[13]

-

Administer PCA (e.g., 40 mg/kg) or vehicle to the rats for a specified duration.[13]

-

Assess motor deficits using behavioral tests such as the apomorphine-induced rotation test.[13]

-

At the end of the study, sacrifice the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss.[13]

-

-

MPTP-induced Mouse Model:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice to induce selective degeneration of dopaminergic neurons.[13]

-

Pre-treat the mice with PCA before and/or during MPTP administration.[13]

-

Evaluate motor coordination using tests like the rotarod test.

-

Perform immunohistochemical analysis for TH-positive neurons in the substantia nigra.[13]

-

-

Objective: To investigate the effect of PCA on cardiac hypertrophy.

-

Isoproterenol-induced Rat Model:

-

Induce cardiac hypertrophy in rats by subcutaneous injection of isoproterenol (B85558) (e.g., 1.5 mg/kg/day) for a specified period (e.g., 7 days).[6]

-

Administer PCA (e.g., 10-100 mg/kg/day) via intragastric gavage.[6]

-

Monitor cardiac function using echocardiography.[6]

-

At the end of the experiment, measure heart weight to body weight (HW/BW) and left ventricular weight to body weight (LVW/BW) ratios.[6]

-

Perform histological analysis (e.g., H&E staining) to assess cardiomyocyte cross-sectional area and fibrosis.[6]

-

Western Blot Analysis

-

Objective: To determine the effect of PCA on the expression of specific proteins in signaling pathways.

-

Methodology:

-

Lyse cells or tissues treated with or without PCA to extract total proteins.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, cyclin D1).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its ability to modulate a complex network of intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms.

PCA Antioxidant Signaling Pathway.

PCA Anti-inflammatory Signaling Pathway.

PCA Anticancer Signaling Pathway.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in rats have shown that after oral and intravenous administration, this compound is metabolized to its major active metabolite, protocatechuic acid.[19] The compound is detected in plasma as PCA, protocatechuic acid, and their conjugates.[4] While generally considered safe, further studies are needed to fully elucidate its pharmacokinetic profile and long-term safety in humans.

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of therapeutic properties. Its well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects make it a strong candidate for further investigation and development. Future research should focus on:

-

Clinical Trials: Conducting well-designed clinical trials to validate the preclinical findings in human subjects.

-

Bioavailability and Formulation: Developing novel formulations to improve the bioavailability of PCA.

-

Target Identification: Further elucidating the specific molecular targets of PCA to better understand its mechanisms of action.

-

Combination Therapies: Exploring the potential of PCA in combination with existing therapies to enhance efficacy and reduce side effects.

The comprehensive data presented in this guide underscores the significant therapeutic potential of this compound and provides a solid foundation for future research and development efforts aimed at translating this promising natural product into novel clinical applications.

References

- 1. Unlocking the therapeutic potential of this compound: pharmacological applications and mechanism insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound possesses anti-cancer activity through downregulating cyclin D1 and HDAC2 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocatechuic aldehyde protects against isoproterenol-induced cardiac hypertrophy via inhibition of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activity of this compound in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Protects Against Cerebral Ischemia-Reperfusion-Induced Oxidative Injury Via Protein Kinase Cε/Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor and antioxidant activity of this compound produced from Streptomyces lincolnensis M-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of protocatechuic aldehyde through PLK2/p-GSK3β/Nrf2 signaling pathway in both in vivo and in vitro models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective Effect of Protocatechuic Aldehyde on Cerebral Ischemia/Reperfusion Injury in Rats through Blood-Brain Barrier Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocatechuic aldehyde protects cardiomycoytes against ischemic injury via regulation of nuclear pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound restores endothelial dysfunction in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. [PDF] Simultaneous Determination and Pharmacokinetic Study of Protocatechuic Aldehyde and Its Major Active Metabolite Protocatechuic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Protocatechualdehyde in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechualdehyde (3,4-dihydroxybenzaldehyde) is a phenolic aldehyde found in a variety of plants, including the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen)[1][2]. It is a key bioactive compound known for its antioxidant, anti-inflammatory, and cardiovascular protective properties[3]. Understanding the biosynthetic pathway of this compound is crucial for its potential applications in drug development and metabolic engineering for enhanced production. This technical guide provides an in-depth overview of the core biosynthetic pathway, experimental protocols, and regulatory mechanisms involved in the formation of this compound in plants.

Core Biosynthetic Pathway

The biosynthesis of this compound in plants originates from the shikimate pathway and proceeds through the general phenylpropanoid pathway. The core pathway can be divided into three main stages:

-

Shikimate Pathway: The synthesis of the aromatic amino acid L-phenylalanine from phosphoenolpyruvate (B93156) and erythrose-4-phosphate.

-

General Phenylpropanoid Pathway: The conversion of L-phenylalanine to p-coumaroyl-CoA.

-

Hydroxylation and Chain Shortening: The formation of this compound from a C9 phenylpropanoid intermediate.

The central steps leading to this compound involve the hydroxylation of p-coumaric acid to caffeic acid, followed by a chain-shortening mechanism.

Figure 1. Overview of the biosynthetic pathway of this compound.

Key Enzymes and Reactions

| Enzyme | Abbreviation | Reaction |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine → Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid/Caffeic acid → p-Coumaroyl-CoA/Caffeoyl-CoA |

| p-Coumarate 3-hydroxylase | C3H | p-Coumaric acid/p-Coumaroyl-CoA → Caffeic acid/Caffeoyl-CoA |

| Chain-Shortening Enzymes | - | Caffeoyl-CoA → this compound |

The final chain-shortening step from the C9 intermediate, caffeoyl-CoA, to the C7 product, this compound, is the least characterized part of the pathway. Evidence suggests this conversion likely occurs via a β-oxidative pathway within peroxisomes. This proposed mechanism involves a series of enzymatic reactions analogous to fatty acid degradation[4][5]. The key enzymes would include an acyl-CoA oxidase, an enoyl-CoA hydratase/dehydrogenase, and a 3-ketoacyl-CoA thiolase[6].

Regulatory Signaling Pathways

The biosynthesis of this compound is intricately regulated by various signaling molecules, primarily phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key players in plant defense responses[7][8]. Elicitors, which are molecules that trigger defense responses, can also induce the accumulation of phenolic compounds, including this compound.

Jasmonate Signaling

In Salvia miltiorrhiza, methyl jasmonate (MeJA) has been shown to be an effective elicitor for the production of phenolic acids[1][9]. The JA signaling pathway involves a cascade of protein interactions that ultimately lead to the activation of transcription factors regulating the expression of biosynthetic genes.

Figure 2. Simplified jasmonate signaling pathway regulating this compound biosynthesis.

In the presence of jasmonoyl-isoleucine (JA-Ile), the F-box protein CORONATINE INSENSITIVE1 (COI1) targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation. This releases transcription factors such as MYC2, which can then activate the expression of genes encoding enzymes in the phenylpropanoid pathway, leading to the accumulation of this compound[9][10]. In Salvia miltiorrhiza, specific JAZ and MYB transcription factors like SmJAZ9 and SmMYB76 have been identified to be involved in regulating phenolic acid biosynthesis in response to JA[8].

Salicylic Acid Signaling

Salicylic acid is another critical signaling molecule in plant defense that can influence the phenylpropanoid pathway[7][11]. While its direct role in regulating this compound biosynthesis is less characterized than that of jasmonates, SA is known to induce the expression of pathogenesis-related (PR) genes and can cross-talk with the JA signaling pathway, often in an antagonistic manner[11][12]. Induction of the phenylpropanoid pathway by SA can lead to the accumulation of various phenolic compounds, and it is plausible that this includes this compound in certain plant species or under specific stress conditions.

Experimental Protocols

Quantification of this compound and its Precursors by HPLC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound, caffeic acid, and p-coumaric acid in plant extracts.

Workflow:

Figure 3. Workflow for quantitative analysis of phenolic compounds.

Methodology:

-

Extraction:

-

Homogenize 100 mg of freeze-dried plant tissue in 1 mL of 80% methanol (B129727).

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more and pool the supernatants.

-

-

Filtration:

-

Filter the pooled supernatant through a 0.22 µm PTFE syringe filter.

-

-

HPLC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.0 µm particle size)[13].

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid[13].

-

Flow Rate: 0.2 mL/min[13].

-

Injection Volume: 5 µL.

-

MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for each compound in Selective Reaction Monitoring (SRM) mode.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 137.0 | 91.0 |

| Caffeic Acid | 179.0 | 135.0 |

| p-Coumaric Acid | 163.0 | 119.0 |

-

Quantification:

-

Generate a standard curve for each compound using authentic standards.

-

Calculate the concentration of each analyte in the plant extract based on the standard curve.

-

Enzyme Assay for p-Coumarate 3-Hydroxylase (C3H)

This assay measures the activity of C3H by monitoring the conversion of p-coumaric acid to caffeic acid.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)[2].

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Reaction Mixture (100 µL total volume):

-

50 µL of enzyme extract.

-

0.5 mM p-coumaric acid.

-

50 mM potassium phosphate buffer, pH 7.0[2].

-

-

Incubation:

-

Incubate the reaction mixture at 28-30°C for 1 hour in the dark[2].

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 10 µL of 6 M HCl.

-

Extract the phenolic compounds with ethyl acetate (B1210297).

-

Evaporate the ethyl acetate and redissolve the residue in the HPLC mobile phase.

-

Analyze the formation of caffeic acid by HPLC with UV or MS detection as described above.

-

Conclusion

The biosynthesis of this compound in plants is a multi-step process that begins with the shikimate pathway and proceeds through the phenylpropanoid pathway. While the initial steps are well-established, the final chain-shortening reaction from caffeic acid is an area of active research, with evidence pointing towards a β-oxidative mechanism. The entire pathway is tightly regulated by signaling molecules like jasmonic acid and salicylic acid, highlighting its importance in plant defense and stress responses. The protocols provided in this guide offer a starting point for researchers to investigate and quantify the intermediates and enzymes involved in this significant biosynthetic pathway. Further elucidation of the specific enzymes and regulatory networks will be instrumental for the metabolic engineering of plants and microorganisms for the enhanced production of this valuable medicinal compound.

References

- 1. Transcriptional data mining of Salvia miltiorrhiza in response to methyl jasmonate to examine the mechanism of bioactive compound biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspergillus niger uses the peroxisomal CoA-dependent β-oxidative genes to degrade the hydroxycinnamic acids caffeic acid, ferulic acid, and p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonic acid regulates the biosynthesis of medicinal metabolites via the JAZ9-MYB76 complex in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The methyl jasmonate-responsive transcription factor SmMYB1 promotes phenolic acid biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The methyl jasmonate-responsive transcription factor SmMYB1 promotes phenolic acid biosynthesis in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the genome sequence of the medicinal plant Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Determination and Pharmacokinetic Study of Protocatechuic Aldehyde and Its Major Active Metabolite Protocatechuic Acid in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Protocatechualdehyde and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechualdehyde (PCA), a phenolic aldehyde found in numerous plants and fruits, has garnered significant scientific interest for its diverse pharmacological activities, most notably its potent anti-inflammatory effects. This technical guide provides an in-depth analysis of the mechanisms underlying the anti-inflammatory properties of PCA and its derivatives. It summarizes key quantitative data, details common experimental protocols for evaluation, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry who are investigating novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for effective and safe anti-inflammatory agents remains a priority in pharmaceutical research. This compound (3,4-dihydroxybenzaldehyde) has emerged as a promising natural compound with well-documented antioxidant and anti-inflammatory properties.[1][2] Its ability to modulate key inflammatory signaling pathways makes it and its synthetic derivatives attractive candidates for further investigation and development.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[3]

This compound has been shown to inhibit NF-κB activation in a dose-dependent manner.[3] It can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[4] This leads to a downstream reduction in the production of pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a pivotal role in transducing extracellular signals to cellular responses, including inflammation.[5] Activation of these kinases through phosphorylation leads to the activation of transcription factors such as activator protein-1 (AP-1), which in turn upregulates the expression of pro-inflammatory genes.[3]

Studies have demonstrated that this compound can dose-dependently inhibit the phosphorylation of p38 MAPK, and to a lesser extent, ERK and JNK, in response to inflammatory stimuli.[3][4] By attenuating MAPK activation, PCA effectively curtails the downstream inflammatory cascade.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. The activation process typically involves a priming step, often mediated by NF-κB, followed by an activation step triggered by various stimuli, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

This compound has been shown to inhibit the activation of the NLRP3 inflammasome. This is achieved, in part, by reducing mitochondrial ROS production, a key trigger for NLRP3 activation. By suppressing the NLRP3 inflammasome, PCA can decrease the levels of mature IL-1β and IL-18, thereby mitigating the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of PCA | Result | Reference |

| RAW 264.7 macrophages | LPS | NO Production | 10-100 µM | Dose-dependent inhibition | [6] |

| RAW 264.7 macrophages | LPS | COX-2 mRNA Expression | Not specified | Inhibition | [6] |

| Human Dermal Fibroblasts | UVA Irradiation | Intracellular ROS | 10-50 µM | Dose-dependent reduction | [3] |

| Human Dermal Fibroblasts | UVA Irradiation | NO Production | 10-50 µM | Dose-dependent reduction | [3] |

| Human Dermal Fibroblasts | UVA Irradiation | PGE2 Production | 10-50 µM | Dose-dependent reduction | [3] |

| Human Dermal Fibroblasts | UVA Irradiation | iNOS Expression | 10-50 µM | Dose-dependent inhibition | [3] |

| Human Dermal Fibroblasts | UVA Irradiation | COX-2 Expression | 10-50 µM | Dose-dependent inhibition | [3] |

| RAW 264.7 macrophages | LPS | TNF-α Production | Not specified | Inhibition | [7] |

| RAW 264.7 macrophages | LPS | IL-6 Production | Not specified | Inhibition | [7] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Model | Dosage of PCA | Measured Parameter | Result | Reference |

| Rats | Carrageenan-induced paw edema | 25, 50, 100 mg/kg (p.o.) | Paw edema volume | Significant inhibition | [8] |

| Mice | LPS-induced calvarial bone destruction | Not specified | Osteoclast formation | Dose-dependent attenuation | [9] |

| db/db mice | Diabetic Nephropathy | 30, 60 mg/kg/day | Oxidative stress and inflammation markers | Reduction | [10] |

| Mice | LPS-induced sepsis | Not specified | TNF-α and IL-6 levels | Inhibition | [4] |

This compound Derivatives

The promising anti-inflammatory profile of this compound has prompted the synthesis and evaluation of its derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic properties. Research in this area is ongoing, and while extensive quantitative data is not yet available for a wide range of derivatives, several classes have shown potential.

-

Ester Derivatives: Esterification of the hydroxyl groups or the aldehyde functional group can modulate the lipophilicity and bioavailability of PCA.

-

Schiff Base Derivatives: Condensation of the aldehyde group with various amines to form Schiff bases has been explored as a strategy to generate novel anti-inflammatory compounds.[11][12][13]

Further research is required to systematically evaluate the structure-activity relationships of these derivatives and to quantify their effects on inflammatory pathways.

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of the anti-inflammatory properties of this compound and its derivatives.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (typically 1-2 hours), lipopolysaccharide (LPS) is added to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours for nitric oxide measurement).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available ELISA kits.

-

Gene and Protein Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by RT-qPCR and Western blotting, respectively.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation.

-

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

-

Grouping and Treatment: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compound (e.g., this compound) administered orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to determine the levels of specific proteins and their phosphorylation status.

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7) are treated with the test compound and/or inflammatory stimulus as described in the in vitro assay.

-

Protein Extraction: Whole-cell lysates, or nuclear and cytoplasmic fractions, are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a method such as the BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, IκBα, p-p38, total p38). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity through the modulation of key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. The available quantitative data from both in vitro and in vivo studies supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The synthesis and evaluation of this compound derivatives offer a promising avenue for improving its pharmacological profile.

Future research should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the this compound scaffold influence its anti-inflammatory potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: To assess the absorption, distribution, metabolism, excretion (ADME), and safety of promising derivatives.

-

In Vivo Efficacy in Chronic Disease Models: To evaluate the therapeutic potential of this compound and its derivatives in more clinically relevant models of chronic inflammatory diseases.

-

Elucidation of Additional Molecular Targets: To further unravel the complete mechanistic basis of its anti-inflammatory effects.

By addressing these areas, the full therapeutic potential of this compound and its derivatives as a new class of anti-inflammatory agents can be realized.

References

- 1. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Map kinase signaling as therapeutic target for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antioxidant and anti-inflammatory activities of this compound isolated from Phellinus gilvus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits receptor activator of nuclear factor kappa-B ligand-induced osteoclastogenesis and attenuates lipopolysaccharide-induced inflammatory osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Therapeutic Effects of Protocatechuic Aldehyde in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

The Discovery and Chemical Synthesis of Protocatechualdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechualdehyde (3,4-dihydroxybenzaldehyde), a naturally occurring phenolic aldehyde, has garnered significant scientific interest due to its diverse pharmacological activities. Found in a variety of plant sources, it demonstrates potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary chemical synthesis routes, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound (PCA) is a phenolic aldehyde that is widely distributed throughout the plant kingdom.[1] It is a key component in many traditional herbal medicines and is found in various dietary sources. PCA was first isolated and characterized from the degradation of various natural products.

Table 1: Natural Sources of this compound

| Source Category | Specific Examples | Reference |

| Herbs | Salvia miltiorrhiza (Danshen), Phellinus gilvus | [1] |

| Fruits | Green Cavendish bananas, Grapes | [2] |

| Grains | Barley | [2] |

| Other Plants | Grapevine leaves, Cork stoppers in wine | [2][3] |

The presence of PCA in these and other natural sources has spurred investigations into its potential health benefits, leading to the elucidation of its various pharmacological properties.

Chemical Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The most common methods involve the modification of readily available starting materials such as catechol, vanillin (B372448), and piperonal (B3395001).

Synthesis from Catechol via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In the case of catechol, the reaction with chloroform (B151607) in the presence of a strong base yields a mixture of this compound and 2,3-dihydroxybenzaldehyde.

Reaction Scheme:

Table 2: Synthesis of this compound from Catechol

| Method | Reagents | Yield (%) | Reference |

| Reimer-Tiemann Reaction | Catechol, Chloroform, Sodium Hydroxide | Variable | [4] |

| Reaction with Glyoxylic Acid | Catechol, Glyoxylic Acid, NaOH, Al2O3, then oxidation with CuO | 92.4 (selectivity) | [5] |

Synthesis from Vanillin via Demethylation

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and inexpensive starting material for the synthesis of this compound. The demethylation of vanillin can be achieved using various reagents.

Reaction Scheme:

Table 3: Synthesis of this compound from Vanillin

| Demethylating Agent | Solvent | Reaction Time | Yield (%) | Reference |

| AlCl3 / Pyridine (B92270) | Dichloromethane (B109758) | 28 hours | 92.6 - 96.0 | [6] |

| AlCl3 / Pyridine | Carbonate solvent | 4 hours | 98.6 | [6] |

| AlBr3 (from Al and Br2) | Benzene | - | 78 (crude) | [7] |

Synthesis from Piperonal

Piperonal (3,4-methylenedioxybenzaldehyde) can be converted to this compound by the cleavage of the methylenedioxy group.

Reaction Scheme:

Table 4: Synthesis of this compound from Piperonal

| Reagent | Yield (%) | Reference |

| Phosphorus pentachloride | 61 | [1] |

Experimental Protocols

Detailed Protocol for Synthesis from Piperonal

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

Piperonal: 108 g (0.72 mole)

-

Phosphorus pentachloride: 454 g (2.18 moles)

-

Water

-

Charcoal

Procedure:

-

To 108 g of piperonal in a 3-L round-bottomed flask, add 454 g of fresh phosphorus pentachloride in portions of 20-30 g. Keep the flask cold with ice during the initial vigorous reaction.

-

After about half of the phosphorus pentachloride has been added, the reaction will become sluggish, and cooling is no longer necessary. The entire addition should take about thirty minutes.

-

Gently heat the resulting green or blue liquid over a flame for about sixty minutes to expel hydrogen chloride.

-

Remove volatile material on a steam bath under reduced pressure.

-

Pour the contents of the flask into 5 L of cold water. A milky oil will form and solidify after about thirty minutes.

-

After standing overnight, boil the mixture gently for three hours.

-

Decolorize the brown solution with charcoal and evaporate under reduced pressure to about 700 mL.

-

Allow the solution to stand overnight at about 0°C to crystallize the product.

-

Collect the crystals by filtration and wash with a small amount of cold water.

-

Recrystallize the product from three times its weight of water. The purified this compound melts at 153–154°C. The expected yield is approximately 61 g (61%).

Detailed Protocol for Synthesis from Vanillin via Demethylation

This protocol is based on a high-yield, environmentally friendlier method.[6]

Materials:

-

Vanillin

-

Carbonate solvent (e.g., dimethyl carbonate)

-

Anhydrous Aluminum Chloride (AlCl3) or Zinc Chloride (ZnCl2)

-

Pyridine

-

Dilute Hydrochloric Acid

-

Dichloromethane

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

In a reactor equipped with a stirrer and condenser, add vanillin and the carbonate solvent (1-10 mL per gram of vanillin).

-

After stirring, add the demethylation reagent (AlCl3 or ZnCl2) in a molar ratio of 1:0.6-1.6 (vanillin:demethylation reagent).

-

Cool the reactor to 0-10°C and add pyridine (0.5-2.6 mL per gram of vanillin).

-

Raise the temperature of the reaction system to 30-90°C and react for 2-16 hours.

-

After the reaction is complete, cool the mixture and add dilute hydrochloric acid to acidify to a pH of 2-4. Continue stirring for 0.5-1.0 hour.

-

Extract the reaction solution with dichloromethane to recover any unreacted vanillin.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the ethyl acetate extract with anhydrous sodium sulfate, and then distill under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from water to obtain pure this compound.

Spectroscopic Data

Table 5: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts are observed for the aldehydic proton and the aromatic protons. | [8] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the aromatic carbons are observed. | [9] |

| Mass Spec. | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of this compound. | [10][11] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties. These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Activity

PCA is a potent antioxidant that can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity

PCA exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Anticancer Activity